molecular formula C12H16N2O2 B591914 (R)-3-N-Cbz-Aminopyrrolidine CAS No. 879275-77-1

(R)-3-N-Cbz-Aminopyrrolidine

Cat. No. B591914
CAS RN: 879275-77-1
M. Wt: 220.272
InChI Key: DSOICHFMGRBFCM-LLVKDONJSA-N
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Description

(R)-3-N-Cbz-Aminopyrrolidine, also known as R-3-Aminopyrrolidine-N-carboxybenzyl ester, is a chiral aminopyrrolidine compound that is used in a variety of scientific research applications. It is a synthetic compound that has a wide range of biochemical and physiological effects on its target molecules. This compound can be synthesized in the laboratory and has a variety of advantages and limitations that must be taken into account when it is used in laboratory experiments. In

Scientific Research Applications

Chemical Analysis and Drug Discovery

Applications of the Ninhydrin Reaction in Analytical Chemistry The ninhydrin reaction, known for its ability to detect primary amino groups and form a distinctive purple dye (Ruhemann's purple), has broad applications across various scientific disciplines including agricultural, biochemical, and medical sciences. This reaction is crucial for the detection, isolation, and analysis of amino acids, peptides, and proteins, which are fundamental to understanding biological processes and developing pharmaceutical compounds. The versatility of the ninhydrin reaction underscores its significance in scientific research, offering a foundational technique for analyzing compounds like "(R)-3-N-Cbz-Aminopyrrolidine" that contain amino groups (Friedman, 2004).

Rhodanine-Based Compounds in Drug Discovery Rhodanine-based compounds, including those similar in structure or function to "(R)-3-N-Cbz-Aminopyrrolidine," have been explored for their biological activities, demonstrating a broad spectrum of potential therapeutic applications. Despite challenges related to selectivity and optimization, the study of these compounds reveals critical insights into drug discovery processes, highlighting the importance of structure-activity relationships and molecular target modulation. Such research could inform the development and application of "(R)-3-N-Cbz-Aminopyrrolidine" in medicinal chemistry (Tomašič & Peterlin Mašič, 2012).

Alternative Methods in Drug Testing and Research The advancement of alternatives to animal testing represents a significant shift in scientific research methodologies. These alternatives, which include computer modeling, in vitro studies, and chemical analysis techniques, offer ethical, efficient, and cost-effective approaches to drug discovery and development. The exploration of such methods is crucial for compounds like "(R)-3-N-Cbz-Aminopyrrolidine," enabling researchers to evaluate their efficacy and safety with reduced reliance on animal models (Doke & Dhawale, 2013).

properties

IUPAC Name

benzyl N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOICHFMGRBFCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654191
Record name Benzyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-N-Cbz-Aminopyrrolidine

CAS RN

879275-77-1
Record name Benzyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-N-Cbz-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-Benzyloxycarbonylamino-pyrrolidine-1-carboxylic acid tert-butyl ester in 40 ml dichloromethane were added 11 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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